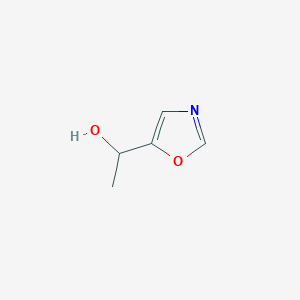
(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This can be followed by further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Gewald reaction or similar condensation reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the compound. The amino acid side chain can also play a role in binding to specific sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,2,4-triazole: This compound features a triazole ring instead of a thiazole ring and has different reactivity and applications.
3(5)-Aminopyrazole: Another similar compound with a pyrazole ring, known for its use in heterocyclic synthesis.
Uniqueness
(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid is unique due to its specific combination of a thiazole ring and an amino acid side chain
Propiedades
Fórmula molecular |
C7H10N2O2S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-3-9-7(12-4)5(8)2-6(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m0/s1 |
Clave InChI |
HAQIUSFFHRTCTB-YFKPBYRVSA-N |
SMILES isomérico |
CC1=CN=C(S1)[C@H](CC(=O)O)N |
SMILES canónico |
CC1=CN=C(S1)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride](/img/structure/B13309757.png)
amine](/img/structure/B13309762.png)
![6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B13309766.png)






amine](/img/structure/B13309806.png)


![(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol](/img/structure/B13309837.png)

